(5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a butyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with butan-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts such as palladium or copper and are conducted under inert atmospheres.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its ability to interact with proteins and nucleic acids is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 4-Bromophenethyl alcohol
- 2-Fluorodeschloroketamine
Uniqueness
(5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a bromophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15BrN2OS2 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-[(2-bromophenyl)iminomethyl]-3-butan-2-yl-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H15BrN2OS2/c1-3-9(2)17-13(18)12(20-14(17)19)8-16-11-7-5-4-6-10(11)15/h4-9,18H,3H2,1-2H3 |
InChI Key |
KARURTHHQVLEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(SC1=S)C=NC2=CC=CC=C2Br)O |
Origin of Product |
United States |
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